molecular formula C18H25NO11 B11827350 (1S,2R)-1-((2R,3R,4S)-3-acetamido-4-hydroxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate

(1S,2R)-1-((2R,3R,4S)-3-acetamido-4-hydroxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate

Cat. No.: B11827350
M. Wt: 431.4 g/mol
InChI Key: WJOPQTLCVURFEN-IIHMKKKESA-N
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Description

(1S,2R)-1-((2R,3R,4S)-3-acetamido-4-hydroxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-((2R,3R,4S)-3-acetamido-4-hydroxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate typically involves multiple steps. The process begins with the preparation of the core pyran ring, followed by the introduction of the acetamido and hydroxy groups. The final steps involve the addition of the methoxycarbonyl group and the acetylation of the propane-1,2,3-triyl moiety. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-((2R,3R,4S)-3-acetamido-4-hydroxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The acetamido group can be substituted with other amine groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the methoxycarbonyl group produces a primary alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-((2R,3R,4S)-3-acetamido-4-hydroxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its multiple functional groups enable it to interact with various biomolecules, making it useful for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (1S,2R)-1-((2R,3R,4S)-3-acetamido-4-hydroxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes, while the hydroxy and methoxycarbonyl groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R)-1-((2R,3R,4S)-3-acetamido-4-hydroxy-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: Lacks the methoxycarbonyl group, resulting in different chemical properties.

    (1S,2R)-1-((2R,3R,4S)-3-acetamido-4-hydroxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2-diyl diacetate: Has one less acetyl group, affecting its reactivity and interactions.

Uniqueness

The presence of the methoxycarbonyl group and the triacetate moiety in (1S,2R)-1-((2R,3R,4S)-3-acetamido-4-hydroxy-6-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate makes it unique among similar compounds

Properties

Molecular Formula

C18H25NO11

Molecular Weight

431.4 g/mol

IUPAC Name

methyl (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1S,2R)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate

InChI

InChI=1S/C18H25NO11/c1-8(20)19-15-12(24)6-13(18(25)26-5)30-17(15)16(29-11(4)23)14(28-10(3)22)7-27-9(2)21/h6,12,14-17,24H,7H2,1-5H3,(H,19,20)/t12-,14+,15+,16+,17+/m0/s1

InChI Key

WJOPQTLCVURFEN-IIHMKKKESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)O

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)C(=O)OC)O

Origin of Product

United States

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